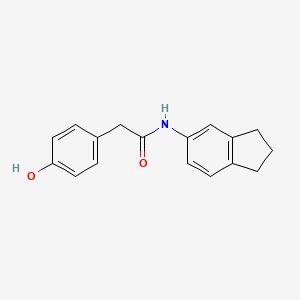

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide

Beschreibung

N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (CAS: 321853-28-5) is a small organic molecule characterized by a 2,3-dihydroindenyl moiety linked to an acetamide group substituted with a 4-hydroxyphenyl ring. This compound’s structure combines aromatic and aliphatic features, with the hydroxyl group on the phenyl ring likely influencing its hydrogen-bonding capacity and solubility.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16-8-4-12(5-9-16)10-17(20)18-15-7-6-13-2-1-3-14(13)11-15/h4-9,11,19H,1-3,10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOMIDYVTFNRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377005 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321853-28-5 | |

| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide typically involves the following steps:

Formation of the Indene Ring System: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced acetamide derivatives.

Substitution: Halogenated or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide is its potential as an anticancer agent. Research has indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

In a recent study, a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results demonstrated that certain derivatives, including N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide, showed promising inhibition of tumor growth in vitro. The compound's mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells .

Data Table: Mechanisms and Effects

| Mechanism | Effect on Cancer Cells | Reference |

|---|---|---|

| Telomerase Inhibition | Reduced proliferation | |

| Apoptosis Induction | Increased cell death | |

| Cell Cycle Arrest | Halted progression through phases |

Anti-inflammatory Properties

Another area where N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide may find application is in the treatment of inflammatory conditions. Compounds with similar structural features have been noted for their ability to modulate inflammatory responses.

Insights from Related Research

Studies have indicated that related indene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic uses for N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide in conditions such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of this compound. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Models

In experimental models of neurodegeneration, derivatives have been shown to enhance neuronal survival and function under stress conditions. This opens avenues for further exploration of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide as a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways Involved: The compound could affect pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the N-(2,3-dihydro-1H-inden-5-yl)acetamide core but differ in substituents on the phenyl ring or acetamide side chain:

Key Observations :

- Diphenylpropyl-linked analogs (e.g., 40005) exhibit increased steric bulk, which may impact receptor binding or metabolic stability .

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates stronger intermolecular interactions (e.g., in crystal packing) compared to halogenated analogs, as demonstrated in studies on hydrogen-bonding patterns .

- Lipophilicity: Fluorinated derivatives (e.g., 4-fluoro and 2-fluorophenoxy) are more lipophilic (clogP ~3.1–3.5) than the hydroxylated analog (clogP ~2.5), affecting membrane permeability .

Biologische Aktivität

N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide, with the CAS number 321853-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

The molecular formula of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide is C₁₇H₁₇NO₂, with a molecular weight of 267.33 g/mol. Its melting point is reported to be between 157°C and 158°C . The compound is classified as an irritant and is primarily intended for research purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.33 g/mol |

| Melting Point | 157-158 °C |

| CAS Number | 321853-28-5 |

| Hazard Classification | Irritant |

Synthesis

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide involves several steps that can include the reaction of appropriate precursors under controlled conditions. The synthesis pathways often focus on optimizing yield and purity while maintaining biological activity.

Antimicrobial Properties

Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide exhibit significant antimicrobial properties. For example, related piperidine derivatives have shown potent antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for these compounds range widely, indicating their effectiveness against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| Piperidine Derivative A | 4.69 - 22.9 | Antibacterial |

| Piperidine Derivative B | 16.69 - 78.23 | Antifungal |

| N-(2,3-Dihydro-1H-inden-5-yl)-... | TBD | Under Investigation |

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide exhibit cytotoxic effects on cancer cell lines. For instance, a study indicated that specific structural modifications could enhance the cytotoxicity against leukemia cell lines . Such findings suggest potential applications in cancer therapeutics.

Case Studies and Research Findings

- Pharmacological Evaluation : A comprehensive study synthesized over 30 analogues related to this compound and evaluated their biological activity using various assays. The most promising candidates displayed IC50 values in the nanomolar range against specific targets, indicating strong biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the phenolic and acetamide groups significantly influence biological activity. Hydroxyl substitutions generally enhance antimicrobial efficacy .

- Mechanistic Insights : Preliminary mechanistic studies suggest that compounds like N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide may exert their effects through multiple pathways, including inhibition of specific enzymes involved in bacterial cell wall synthesis or disruption of cellular membranes .

Q & A

Q. Basic

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–7.5 ppm for indenyl and hydroxyphenyl groups) and the acetamide NH (δ ~8.0 ppm, broad singlet). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS or MALDI-TOF provides molecular ion peaks (e.g., [M+H]+ at m/z 294.1) and fragmentation patterns to confirm substituent connectivity .

How do hydrogen bonding networks influence the crystal structure and stability of this compound?

Advanced

The compound’s hydroxyl and acetamide groups participate in O–H···O and N–H···O hydrogen bonds, forming supramolecular motifs (e.g., R22(8) rings). These interactions dictate packing efficiency and stability. Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) reveals bond lengths and angles, with graph-set analysis (Etter’s methodology) categorizing hydrogen-bonding patterns . Thermal stability is assessed via DSC, correlating with intermolecular bond strength.

What in vitro models are suitable for evaluating immunomodulatory activity?

Q. Advanced

- HEK-Blue NOD1/2 Cells : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assays, with TLR agonists as positive controls .

- THP-1 Monocytes : Assess cytokine (IL-8, TNF-α) production using ELISA kits after LPS stimulation. Normalize data to protein content (Bradford assay) to account for cell viability .

- PBMCs : Dose-response curves (1–100 µM) identify EC50 values, with statistical validation via ANOVA and post-hoc tests.

How can conflicting biological activity data for structurally similar derivatives be resolved?

Advanced

Discrepancies arise from:

- Substituent Effects : Electron-withdrawing groups on the indenyl ring (e.g., bromo in ) may alter receptor binding vs. electron-donating groups.

- Assay Variability : Standardize cell passage numbers, serum concentrations, and endpoint measurements (e.g., luminescence vs. colorimetric detection) .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., exact mass 445.0968 in ) that may antagonize parent compound effects .

What computational approaches predict metabolic pathways and stability?

Q. Advanced

- In Silico Metabolism : Tools like GLORY or MetaPred predict Phase I/II metabolism, highlighting potential oxidation of the indenyl ring or glucuronidation of the hydroxyphenyl group .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for reactive sites (e.g., C–H bonds adjacent to the acetamide) to prioritize metabolic hotspots.

How can recrystallization conditions be optimized for X-ray studies?

Q. Basic

- Solvent Selection : Use mixed solvents (e.g., methanol:water 4:1) to balance solubility and slow evaporation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal nucleation.

- Seeding : Introduce microcrystals from prior batches to control polymorphism. Monitor via polarized light microscopy .

What role does the indenyl substituent play in pharmacological activity?

Advanced

Comparative SAR studies show:

- Lipophilicity : Substituents like methyl () increase logP, enhancing membrane permeability but reducing aqueous solubility.

- Steric Effects : Bulky groups at the 5-position hinder binding to NOD receptors, as shown by reduced IL-8 inhibition in HEK-Blue assays .

- Electron Density : Electron-deficient rings (e.g., bromo-substituted) may enhance π-π stacking with aromatic residues in target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.